molecular formula C19H28N2O2 B1404956 tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate CAS No. 1160247-89-1

tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate

Cat. No.: B1404956
CAS No.: 1160247-89-1
M. Wt: 316.4 g/mol
InChI Key: GHDLIGWCCRJZBO-UHFFFAOYSA-N
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Description

Tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C19H28N2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound has the following IUPAC name and molecular formula:

  • IUPAC Name : tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate
  • Molecular Formula : C19H26N2O3
  • InChI Key : RZEDOSUYWFGFTQ-UHFFFAOYSA-N

The structure consists of a spirocyclic framework which is characteristic of many biologically active compounds. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Synthesis

Various synthetic routes have been explored for the preparation of this compound. The synthesis typically involves cyclization reactions that create the spirocyclic structure from simpler precursors. For instance, the use of isatin derivatives in combination with piperidine can yield spiroheterocycles through 1,3-dipolar cycloaddition reactions .

Anticancer Activity

Some studies have suggested that related compounds possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The biological activity may be attributed to the ability of these compounds to interact with cellular targets involved in proliferation and survival pathways.

The precise mechanisms by which this compound exerts its biological effects are yet to be fully elucidated. However, potential mechanisms include:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells.
  • Enzyme Inhibition : The structural features may allow for interaction with specific enzymes involved in metabolic pathways.

Case Studies

A notable case study involved the evaluation of a related spirocyclic compound in a murine model of cancer. The study demonstrated significant tumor reduction when treated with the compound compared to controls. Further investigations revealed that the treatment led to increased levels of apoptotic markers in tumor tissues.

Properties

IUPAC Name

tert-butyl spiro[1,2,3,5-tetrahydro-2-benzazepine-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-10-8-19(9-11-21)12-15-6-4-5-7-16(15)13-20-14-19/h4-7,20H,8-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDLIGWCCRJZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 2
tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 4
tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 5
tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 6
tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate

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